4-(2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamido)benzamide is a complex organic compound that features a benzylsulfonyl group attached to an indole ring, which is further connected to an acetamido group and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamido)benzamide typically involves multiple steps, starting with the preparation of the indole derivative. The benzylsulfonyl group is introduced via a sulfonylation reaction, where benzylsulfonyl chloride reacts with the indole under basic conditions. The acetamido group is then added through an acylation reaction, and finally, the benzamide moiety is introduced via an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring and the benzylsulfonyl group.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives, while reduction of the sulfonyl group can yield the corresponding sulfide.
Scientific Research Applications
4-(2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamido)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes involved in sulfonation and amidation reactions.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-(2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfonyl group can act as a pharmacophore, interacting with the active site of enzymes and inhibiting their activity. The indole ring can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
4-(2-(3-(methylsulfonyl)-1H-indol-1-yl)acetamido)benzamide: Similar structure but with a methylsulfonyl group instead of a benzylsulfonyl group.
4-(2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamido)benzamide: Contains a phenylsulfonyl group instead of a benzylsulfonyl group.
4-(2-(3-(ethylsulfonyl)-1H-indol-1-yl)acetamido)benzamide: Features an ethylsulfonyl group.
Uniqueness
The uniqueness of 4-(2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamido)benzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The benzylsulfonyl group provides a unique steric and electronic environment that can influence the compound’s interaction with biological targets, making it a valuable scaffold for drug development.
Properties
IUPAC Name |
4-[[2-(3-benzylsulfonylindol-1-yl)acetyl]amino]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S/c25-24(29)18-10-12-19(13-11-18)26-23(28)15-27-14-22(20-8-4-5-9-21(20)27)32(30,31)16-17-6-2-1-3-7-17/h1-14H,15-16H2,(H2,25,29)(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVNWBDUWBNJHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.